6-Bromopyrazolo[1,5-A]pyrimidine
Übersicht
Beschreibung
6-Bromopyrazolo[1,5-A]pyrimidine is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases . It is slightly soluble in water .
Synthesis Analysis
6-Bromopyrazolo[1,5-A]pyrimidine is a reactant in the synthesis of LDN-212854 . It has been used in the synthesis of various novel disubstituted 2- (alknyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives via sequential site-selective cross-coupling reactions .Molecular Structure Analysis
The molecular formula of 6-Bromopyrazolo[1,5-A]pyrimidine is C6H4BrN3 . The InChI Key is VDHTXLUCUNPVLO-UHFFFAOYSA-N .Chemical Reactions Analysis
6-Bromopyrazolo[1,5-A]pyrimidine is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .Physical And Chemical Properties Analysis
6-Bromopyrazolo[1,5-A]pyrimidine appears as crystals or powder or crystalline powder or flakes . It has a melting point of 119.0-128.0°C . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Anticancer Research
Derivatives of 6-Bromopyrazolo[1,5-a]pyrimidine have shown potential as an antitumor scaffold . The compound’s ability to inhibit various enzymes makes it a valuable asset in cancer research, particularly in the design of new drugs with anticancer properties.
Enzymatic Inhibitory Activity
The enzymatic inhibitory activity of 6-Bromopyrazolo[1,5-a]pyrimidine derivatives is significant for drug discovery . By inhibiting specific enzymes, these compounds can be used to study disease mechanisms and develop targeted therapies for a range of illnesses.
Organic Synthesis and Functionalization
6-Bromopyrazolo[1,5-a]pyrimidine: serves as a key intermediate in the organic synthesis and functionalization of various N-heterocyclic compounds . Its structural versatility allows for modifications that can lead to the creation of a diverse array of molecules with potential pharmaceutical applications.
Development of Kinase Inhibitors
This compound is also involved in the creation of libraries of potentially active inhibitors of the AMPK kinase activity . AMPK plays a role in energy homeostasis and is a target for treating metabolic disorders like diabetes and obesity.
Material Science Applications
Due to its significant photophysical properties , 6-Bromopyrazolo[1,5-a]pyrimidine and its derivatives are gaining attention in material science . They could be used in the development of new materials with unique optical or electronic properties.
Combinatorial Library Design
The fused pyrazole structure of 6-Bromopyrazolo[1,5-a]pyrimidine makes it a privileged scaffold for combinatorial library design in drug discovery . Its synthetic versatility allows for the exploration of a vast chemical space, which is crucial for identifying new therapeutic agents.
Photodynamic Therapy
Research into the use of 6-Bromopyrazolo[1,5-a]pyrimidine derivatives in photodynamic therapy (PDT) is an emerging field . PDT is a treatment that uses light-sensitive compounds to generate reactive oxygen species that can kill cancer cells when activated by light.
Safety And Hazards
Zukünftige Richtungen
Pyrazolo[1,5-A]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . This suggests that there is potential for future research and development in this area.
Eigenschaften
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHTXLUCUNPVLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623651 | |
Record name | 6-Bromopyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyrazolo[1,5-A]pyrimidine | |
CAS RN |
705263-10-1 | |
Record name | 6-Bromopyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromopyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.